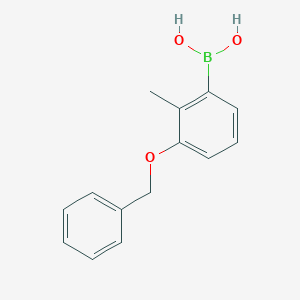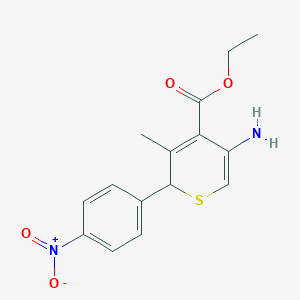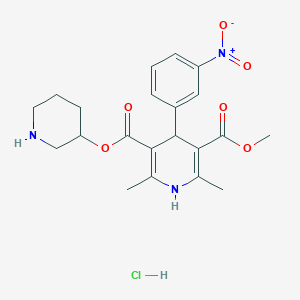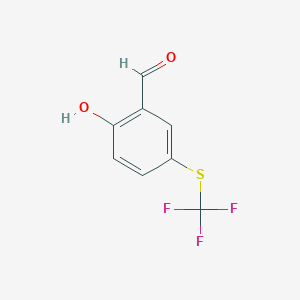
5-(2-Methoxyphenyl)-1-pentene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyphenyl)-1-pentene (also known as 5-Methoxyphenylpent-1-ene or 5-MPP) is an organic compound that is widely used in scientific research due to its high purity (97%) and its versatile properties. This compound has been studied for its various applications, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
5-MPP has been used in a variety of scientific applications, including as a substrate in enzymatic reactions, as a starting material in the synthesis of other compounds, and as a model compound in the study of organic reactions. It has also been used in the study of the structure and function of enzymes, as well as in the investigation of the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 5-MPP is not yet fully understood. However, it is known that 5-MPP can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 5-MPP can act as an activator of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
5-MPP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 5-MPP has been found to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Furthermore, 5-MPP has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-MPP in lab experiments is its high purity (97%) and its versatility. Additionally, 5-MPP is easy to obtain and can be synthesized from readily available starting materials. However, one limitation of 5-MPP is that it is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The future of 5-MPP is promising, as it has a variety of potential applications in scientific research. For example, 5-MPP could be used to study the mechanism of action of drugs, as well as to study the structure and function of enzymes. Additionally, 5-MPP could be used in the synthesis of other compounds, such as pharmaceuticals. Finally, 5-MPP could be used to study the biochemical and physiological effects of drugs.
Métodos De Síntesis
5-MPP can be synthesized from the reaction of 2-methoxyphenylmagnesium bromide and 1-pentene in the presence of anhydrous tetrahydrofuran (THF) as the solvent. The reaction is carried out at room temperature and the yield of the product is typically over 90%. The resulting product is then purified by column chromatography using a silica gel column, resulting in a pure product with a purity of 97%.
Propiedades
IUPAC Name |
1-methoxy-2-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h3,6-7,9-10H,1,4-5,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBKCURTWCZWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride](/img/structure/B6302184.png)

![1-[2-(3-Bromo-phenyl)-propyl]-piperidine](/img/structure/B6302192.png)

![7-[4-(Tetrahydro-pyran-2-yloxy)-phenyl]-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6302210.png)






